Solifenacin Succinate EP Impurity G: A Comprehensive Technical Review
Solifenacin Succinate EP Impurity G: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Solifenacin Succinate EP Impurity G, a critical substance in the quality control of the active pharmaceutical ingredient (API) Solifenacin Succinate. This document details its chemical identity, formation pathways, and analytical methodologies for its detection and quantification, presenting data in a structured format for ease of reference.
Introduction to Solifenacin and Impurity G
Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB).[1] As with any pharmaceutical compound, controlling impurities is paramount to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several impurities of Solifenacin, among which Impurity G is of significant interest due to its close structural relationship to the active molecule.
Solifenacin Succinate EP Impurity G is the (1R, 3'R)-isomer of Solifenacin.[1][2] Its presence in the final API is primarily due to non-stereospecific synthesis or racemization during the manufacturing process.[1] Rigorous analytical control is therefore essential to ensure that its levels are within the stringent limits set by regulatory bodies such as the International Council for Harmonisation (ICH).[1]
Chemical and Physical Properties
A clear identification of Solifenacin Succinate EP Impurity G is fundamental for its effective control. The key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | [1][3][4][5][6] |
| Synonyms | (1R,3'R)-Solifenacin, Solifenacin (R,R)-Isomer | [7][8] |
| CAS Number | 740780-79-4 (free base) | [1][3][4][6][8][9][10] |
| Molecular Formula | C₂₃H₂₆N₂O₂ | [3][4][8][9] |
| Molecular Weight | 362.46 g/mol | [3][9] |
| Succinate Salt CAS | 862207-70-3 | [7][11] |
| Succinate Salt Formula | C₂₇H₃₂N₂O₆ | [7] |
| Succinate Salt MW | 480.55 g/mol | [7] |
Below is a diagram illustrating the chemical structure of Solifenacin Succinate EP Impurity G.
Caption: Chemical Structure of Solifenacin Succinate EP Impurity G.
Formation and Synthesis
Solifenacin Succinate EP Impurity G is primarily formed during the synthesis of Solifenacin. The synthesis involves the coupling of two chiral building blocks: (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-3-quinuclidinol. The formation of the undesired (1R, 3'R)-isomer (Impurity G) can occur if the stereochemical integrity of the chiral centers is not maintained throughout the manufacturing process.[1]
The choice of solvents and reaction conditions plays a crucial role in preventing racemization and the subsequent formation of stereoisomeric impurities like Impurity G.[1] While specific details of commercial synthesis are proprietary, the general pathway leading to the potential formation of Impurity G is understood.
The diagram below illustrates the conceptual pathway for the formation of Solifenacin and Impurity G.
Caption: Conceptual pathway for the formation of Solifenacin and Impurity G.
Analytical Methodologies
The quantification of Solifenacin Succinate EP Impurity G is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[1]
European Pharmacopoeia HPLC Method
The European Pharmacopoeia outlines a specific method for the determination of isomeric purity of Solifenacin Succinate. This method is designed to separate Solifenacin from its stereoisomers, including Impurity G.
Experimental Protocol:
-
Column: Chiral stationary phase (e.g., CHIRALPAK® AD-H).[12]
-
Mobile Phase: A mixture of heptane, anhydrous ethanol, and diethylamine (e.g., 800:200:0.1 v/v/v).[12]
-
Flow Rate: Typically around 0.8 mL/min.[12]
-
Column Temperature: 35°C.[12]
-
UV Detection: 220 nm.[12]
-
Injection Volume: 10 µL.[12]
System Suitability:
The method's suitability is confirmed by analyzing a reference solution containing Solifenacin and its impurities F, G, and H. The relative retention time (RRT) is a key parameter for peak identification.
| Compound | Relative Retention Time (RRT) |
| Solifenacin | 1.00 (retention time ~17 min) |
| Impurity F | ~0.7 |
| Impurity H | ~0.76 |
| Impurity G | ~0.84 |
| Data sourced from the European Pharmacopoeia method.[12] |
The resolution between the peaks of impurities F and H should be at least 1.5, and the peak-to-valley ratio between the peaks of Impurity G and Impurity H should be at least 10.[12]
The following diagram outlines the general workflow for the HPLC analysis of Solifenacin impurities.
Caption: General workflow for HPLC analysis of Solifenacin impurities.
Stability and Degradation
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. While Solifenacin Succinate is susceptible to degradation under basic and oxidative conditions, the formation of Impurity G as a degradant is not a primary pathway.[1] Its formation is more closely linked to the synthetic process.
Summary of Stability Data:
| Condition | Observation | Impurity G Formation |
| Thermal Stress | Impurity G shows reduced thermal stability compared to the active (S,R) stereoisomer, with degradation initiating at temperatures above 95°C.[9] | Moderate degradation at 105°C for 72 hours results in Impurity G formation ranging from 0.03-0.12% by weight.[9] |
| Oxidative Stress | Impurity G demonstrates enhanced oxidative susceptibility, with only 65-70% remaining after 24 hours of exposure.[9] | Under oxidative conditions (3% H₂O₂ at 25°C), Impurity G formation ranges from 0.08-0.20% by weight.[9] |
Conclusion
Solifenacin Succinate EP Impurity G is a critical process-related impurity that requires careful monitoring to ensure the quality and safety of the final drug product. Its control is achieved through stereoselective synthesis and validated analytical methods, primarily chiral HPLC, as outlined in the European Pharmacopoeia. A thorough understanding of its formation and analytical behavior is essential for researchers, scientists, and drug development professionals working with Solifenacin Succinate.
References
- 1. Solifenacin Succinate EP Impurity G | 740780-79-4 | Benchchem [benchchem.com]
- 2. Solifenacin EP Impurity G (RR-isomer) | Solifenacin EP Impurity G (RR-isomer) | Pharma Impurities | Dr. Ashavin [drashavins.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (1R,3'R)-Solifenacin | C23H26N2O2 | CID 11155732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alentris.org [alentris.org]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. clearsynth.com [clearsynth.com]
- 8. (1R,3R)-Solifenacin Succinate 2 | 740780-79-4 [chemicalbook.com]
- 9. Buy Solifenacin Succinate EP Impurity G | 740780-79-4 [smolecule.com]
- 10. Solifenacin EP Impurity G | 740780-79-4 [chemicea.com]
- 11. Solifenacin EP Impurity G Succinate - CAS - 862207-70-3 | Axios Research [axios-research.com]
- 12. search.daicelchiral.com [search.daicelchiral.com]
